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Compound of Interest

2,4-Difluoro-6-hydroxybenzoic
Compound Name: d
aci

Cat. No.: B068970

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Difluoro-6-
hydroxybenzoic Acid

Abstract

2,4-Difluoro-6-hydroxybenzoic acid (CAS No: 189283-54-3) is a highly functionalized
aromatic compound of significant interest to the pharmaceutical and material science sectors.
The strategic placement of two electron-withdrawing fluorine atoms, a hydroxyl group, and a
carboxylic acid moiety on the benzene ring imparts a unique combination of reactivity, acidity,
and intermolecular interaction potential. This guide serves as a comprehensive technical
resource for researchers, chemists, and drug development professionals, providing a detailed
examination of its core physicochemical properties. We will delve into the structural identity,
empirical and predicted properties such as pKa and lipophilicity, and the expected
spectroscopic profile. Furthermore, this document provides field-proven, step-by-step
experimental protocols for the precise determination of these key parameters, ensuring
scientific integrity and reproducibility in the laboratory.

Molecular Identity and Structural Framework

A precise understanding of a molecule's identity is the foundation upon which all further
physicochemical analysis is built. 2,4-Difluoro-6-hydroxybenzoic acid is a substituted
benzoic acid with a molecular structure that dictates its chemical behavior.
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Chemical Name: 2,4-Difluoro-6-hydroxybenzoic acid

CAS Number: 189283-54-3[1][2][3][4]

Molecular Formula: C7HaF203[1][4]

Molecular Weight: 174.10 g/mol [1]

Structural Identifiers:

e Canonical SMILES: C1=C(C=C(C(=C10)C(=0)O)F)F[1]

e INChl; INChI=1S/C7H4F203/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,10H,(H,11,12)[1][5]
« InChlKey: DHIRFSOFNFQKJE-UHFFFAOY SA-N[1][5]

The molecule's architecture, featuring a carboxylic acid group ortho to a hydroxyl group and
flanked by fluorine atoms, suggests a strong potential for intramolecular hydrogen bonding.
This structural feature is critical as it can significantly influence the acidity of both the carboxylic
acid and the phenolic proton, as well as the molecule's conformation and interaction with
biological targets.

Core Physicochemical Properties: A Quantitative
Overview

The utility of 2,4-Difluoro-6-hydroxybenzoic acid in research and development, particularly in
drug discovery, is defined by its quantitative physicochemical descriptors. These parameters
govern its absorption, distribution, metabolism, and excretion (ADME) profile.
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Property Value Significance in R&D

Indicates strong acidic nature;
pKa (Predicted) 2.52 £ 0.25[1] crucial for salt formation and
solubility profiling.

Suggests moderate
_ lipophilicity; impacts
XLogP3-AA (Predicted) 1.8[1][5] N
membrane permeability and

target binding.

Influences transport properties
Topological Polar Surface Area  57.5 A?[1] and hydrogen bonding

capacity with biological targets.

Relates to the potential for
Hydrogen Bond Donors 2[1] specific interactions with

protein active sites.

Relates to the potential for
Hydrogen Bond Acceptors 5[1] specific interactions with

protein active sites.

Essential for high-resolution
) ) mass spectrometry-based
Monoisotopic Mass 174.01285031 Da[1][5] ) o
identification and

quantification.

In-Depth Analysis and Experimental Determination

While predicted values offer a valuable starting point, experimental verification is paramount for
scientific rigor. This section explains the causality behind the properties and provides robust
protocols for their determination.

Acidity (pKa)

The predicted pKa of ~2.52 suggests that this compound is a significantly stronger acid than
benzoic acid (pKa = 4.20)[6]. This increased acidity is a direct consequence of the powerful
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electron-withdrawing inductive effects of the two fluorine atoms, which stabilize the carboxylate
anion.

Experimental Protocol: Potentiometric Titration for pKa Determination

This method provides a highly accurate, self-validating system for determining the dissociation
constant.

e Preparation: Accurately weigh ~10-20 mg of 2,4-Difluoro-6-hydroxybenzoic acid and
dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50
methanol:water). The co-solvent is necessary due to the compound's expected limited
agueous solubility.

« Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0). Place the
sample solution in a jacketed beaker maintained at 25°C and use a magnetic stirrer for
gentle agitation.

« Titration: Use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1
M NaOH) in small, precise increments (e.g., 0.05 mL).

o Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the
reading to stabilize.

e Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH
at the half-equivalence point (the point where half of the acid has been neutralized). For a
more rigorous analysis, a Gran plot or derivative plot can be used to precisely locate the
equivalence point.

Lipophilicity (LogP)

The predicted XLogP of 1.8 indicates a balanced character, neither excessively hydrophilic nor
lipophilic. This is a desirable trait in drug candidates, facilitating both dissolution in physiological
fluids and passage through lipid membranes. The fluorine atoms contribute to lipophilicity, while
the hydroxyl and carboxyl groups enhance hydrophilicity.

Experimental Protocol: HPLC-Based LogP Determination
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This method is faster than the traditional shake-flask method and is well-suited for research
settings.

o System Preparation: Use a reverse-phase C18 column. The mobile phase is a gradient of an
agueous buffer (e.g., phosphate buffer at a pH far from the compound's pKa, such as pH 2.0)
and an organic solvent (e.g., acetonitrile or methanol).

» Calibration: Prepare a series of standard compounds with known LogP values that bracket
the expected LogP of the test compound. Inject each standard and record its retention time
(t_R).

o Sample Analysis: Prepare a dilute solution of 2,4-Difluoro-6-hydroxybenzoic acid in the
mobile phase and inject it into the HPLC system. Record its retention time.

o Calculation: Create a calibration curve by plotting the known LogP values of the standards
against their retention times. Determine the LogP of the test compound by interpolating its
retention time on this curve. The causality here is that retention time on a reverse-phase
column is directly proportional to the compound's lipophilicity.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis provides an empirical fingerprint of the molecule, essential for structure
confirmation and quality control. While specific spectra for this exact compound are not publicly
available, its features can be reliably predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

* 'H NMR: The spectrum is expected to show two distinct signals in the aromatic region
(approx. 6.5-8.0 ppm), corresponding to the two non-equivalent aromatic protons. Due to
fluorine coupling, these signals will likely appear as complex multiplets (e.g., doublet of
doublets). Two broad singlets, which are exchangeable with D20, are expected for the acidic
protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.

e 13C NMR: The spectrum should display 7 distinct signals. The carboxyl carbon will be the
most downfield (approx. 165-175 ppm). The four aromatic carbons attached to F, O, and the
other carbon will have their chemical shifts significantly influenced by these substituents, with
the C-F and C-O carbons showing large shifts and characteristic C-F coupling constants.
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Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

e O-H Stretch: A very broad absorption band is expected from ~2500 to 3300 cm™1,
characteristic of the hydrogen-bonded carboxylic acid O-H group, superimposed on the
phenolic O-H stretch.

e C=0 Stretch: A strong, sharp absorption band around 1680-1710 cm~! corresponding to the
carbonyl of the aromatic carboxylic acid.

o C=C Stretch: Aromatic ring stretching vibrations are expected in the 1450-1600 cm~1 region.

e C-F Stretch: Strong absorption bands in the 1100-1300 cm~1 region are indicative of the C-F
bonds.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
e Expected Mass: The monoisotopic mass is 174.01285 Da.

 lonization: In negative ion mode electrospray ionization (ESI-), the most prominent peak
would be the deprotonated molecule [M-H]~ at m/z 173.0056.

e Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of 44 Da,
corresponding to the loss of CO2 from the parent ion, a common fragmentation pathway for
benzoic acids.

Integrated Experimental Workflow

A logical workflow is essential for the comprehensive characterization of a novel or reference
chemical compound. The following diagram illustrates a standard pathway from sample
reception to full physicochemical profiling.
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Caption: Workflow for the physicochemical characterization of a chemical entity.

Applications and Scientific Context

2,4-Difluoro-6-hydroxybenzoic acid is not just a laboratory curiosity; it is a valuable building
block. Fluorinated intermediates are highly sought after in medicinal chemistry. The inclusion of
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fluorine atoms can significantly enhance a drug candidate's metabolic stability (by blocking
sites of oxidation), binding affinity (through favorable electrostatic interactions), and lipophilicity,
thereby improving its overall pharmacokinetic profile.[7] Derivatives of fluorinated benzoic acids
have been investigated for their utility as antimicrobial agents and as components of advanced
prodrugs.[8][9] A thorough understanding of the physicochemical properties detailed in this
guide is therefore a prerequisite for its effective and rational use in the synthesis of novel
pharmaceuticals and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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